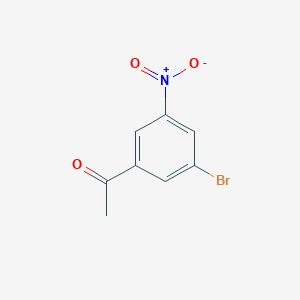

![molecular formula C7H4Cl2N2S B178785 4-Cloro-2-(clorometil)tieno[2,3-d]pirimidina CAS No. 147006-04-0](/img/structure/B178785.png)

4-Cloro-2-(clorometil)tieno[2,3-d]pirimidina

Descripción general

Descripción

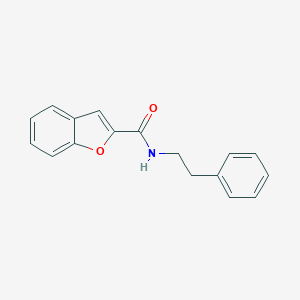

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, also known as 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de pirimidinas

Las pirimidinas son compuestos heterocíclicos aromáticos que contienen dos átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros. Los investigadores han desarrollado varios métodos para sintetizar pirimidinas, incluido el uso de la anulación [3 + 3] facilitada por 4-HO-TEMPO con amidinas y cetonas saturadas bajo catálisis de Cu . La presencia de un átomo de cloro en la posición 2 en las 2-cloro-4-(trifluorometil)pirimidina-5-N-(3′,5′-bis(trifluorometil)fenil)carboxamidas es crucial para su efectividad .

Efectos antiinflamatorios

Las pirimidinas exhiben potentes propiedades antiinflamatorias. Su respuesta inhibitoria se dirige a los principales mediadores inflamatorios, incluida la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y las interleucinas . La porción carboxamida en la posición 5 juega un papel crucial en su efecto antiinflamatorio .

Actividades antibacterianas y antivirales

Ciertas pirimidinas demuestran efectos antibacterianos y antivirales. Los investigadores han explorado su potencial como agentes contra cepas bacterianas como B. cereus, S. dysenteriae y S. typhi, así como cepas fúngicas como M. phaseolina, F. equiseti, A. alternate y C. corchori .

Inhibición de quinasas para la actividad anticancerígena

Los derivados de tiofeno y tieno[2,3-d]pirimidina de nuevo diseño se han investigado por su actividad anticancerígena contra las enzimas quinasas. Estos compuestos muestran promesa en la activación de las vías de muerte celular autofágica y apoptótica en las células cancerosas .

Tintes fluorescentes y biosensores

La 2-cloropirimidina se ha utilizado en la síntesis de nuevos tintes fluorescentes, incluidos los bis(2-(pirimidin-2-il)etoxi)alcanos y la 4′-(1,1′-(5-(2-metoxifenoxi)-[2,2′-bipiridina]-4,6-diil))dianilina. Estos compuestos tienen aplicaciones potenciales como biosensores para ensayos de proteínas .

Perspectivas para la síntesis de nuevos análogos

Los análisis detallados de la relación estructura-actividad (SAR) proporcionan pistas para sintetizar nuevos análogos de pirimidina con actividades antiinflamatorias mejoradas y toxicidad mínima. Los investigadores continúan explorando pautas y sugerencias para desarrollar nuevas pirimidinas como agentes antiinflamatorios .

Direcciones Futuras

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.

Mecanismo De Acción

Mode of Action

It is believed that the compound interacts with its targets through hydrogen bond interactions .

Pharmacokinetics

The compound’s molecular weight is 219.09100 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature and humidity conditions can affect a compound’s stability . Therefore, 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The compound’s interactions with enzymes and proteins often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of these biomolecules.

Cellular Effects

The effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with specific residues in the active sites of enzymes, thereby affecting their catalytic activity . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, docking studies have revealed that this compound forms hydrogen bond interactions with residues such as HIS-124 and GLN-95 in the active sites of target enzymes . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, which are essential for understanding its pharmacological potential.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, studies have demonstrated that higher doses of this compound can result in significant changes in cellular and physiological functions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for therapeutic applications .

Subcellular Localization

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYRGBWYGGIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

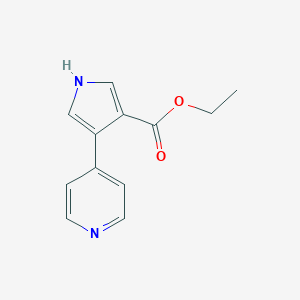

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)